molecular formula C21H17FN4OS B300223 1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone

1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone

Cat. No. B300223
M. Wt: 392.5 g/mol
InChI Key: GSBIVPBIHYFVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of tetrazole-based compounds and is known for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting the activity of COX-2, this compound reduces the production of inflammatory mediators, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. In addition, it has been shown to reduce pain and inflammation in animal models of inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential use in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions that could be explored in the study of 1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone. One direction is to further investigate its mechanism of action, in order to optimize its therapeutic potential. Another direction is to explore its use in combination with other drugs, in order to enhance its therapeutic effects. Additionally, more studies could be conducted to investigate its potential use in the treatment of cancer and other diseases. Finally, further studies could be conducted to explore its safety and toxicity profile, in order to determine its potential for clinical use.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone involves the reaction of 1-(4-fluorophenyl)-4-mercaptobutan-2-one with 1-(1-naphthyl)-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80-90°C. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

1-(4-fluorophenyl)-4-{[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}-1-butanone

Molecular Formula

C21H17FN4OS

Molecular Weight

392.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(1-naphthalen-1-yltetrazol-5-yl)sulfanylbutan-1-one

InChI

InChI=1S/C21H17FN4OS/c22-17-12-10-16(11-13-17)20(27)9-4-14-28-21-23-24-25-26(21)19-8-3-6-15-5-1-2-7-18(15)19/h1-3,5-8,10-13H,4,9,14H2

InChI Key

GSBIVPBIHYFVTQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCCCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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